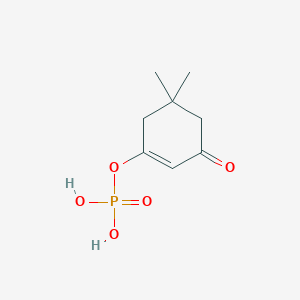![molecular formula C15H27NSi B12541406 N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine CAS No. 143379-90-2](/img/structure/B12541406.png)
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is a chemical compound known for its applications in organic synthesis. It is a derivative of amine and contains a trimethylsilyl group, which makes it a valuable reagent in various chemical reactions. The compound is used to modify polar organic compounds and is involved in stereospecific addition reactions as well as nucleophilic substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine typically involves the reaction of diethylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Diethylamine+Trimethylsilyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or other nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields amine oxides, while reduction produces secondary amines .
Scientific Research Applications
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is widely used in scientific research due to its versatility:
Chemistry: It is used as a silylating agent to protect functional groups during synthesis.
Biology: The compound is used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group is known for its ability to stabilize reactive intermediates, making it a valuable tool in organic synthesis. The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyltrimethylsilylamine: Similar in structure but lacks the phenyl group.
(Diethylamino)trimethylsilane: Another silylating agent with similar applications.
Uniqueness
N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is unique due to the presence of the phenyl group, which enhances its reactivity and makes it suitable for a wider range of applications compared to its analogs .
Properties
CAS No. |
143379-90-2 |
|---|---|
Molecular Formula |
C15H27NSi |
Molecular Weight |
249.47 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-trimethylsilylphenyl)ethanamine |
InChI |
InChI=1S/C15H27NSi/c1-6-16(7-2)13-12-14-8-10-15(11-9-14)17(3,4)5/h8-11H,6-7,12-13H2,1-5H3 |
InChI Key |
MFASKQAXOTUFJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=CC=C(C=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


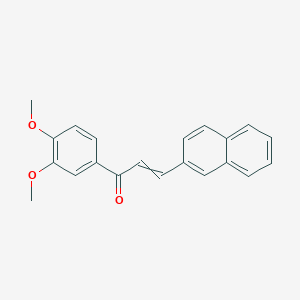
![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
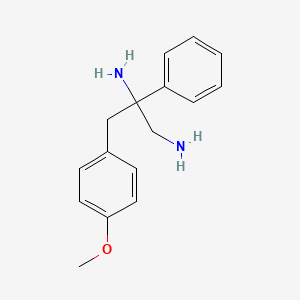
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
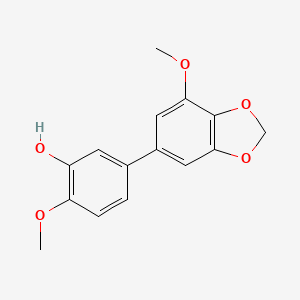
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
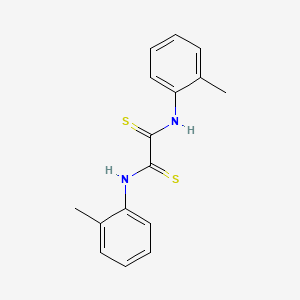
![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)](/img/structure/B12541389.png)
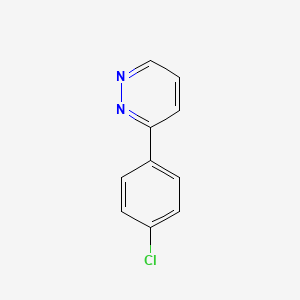
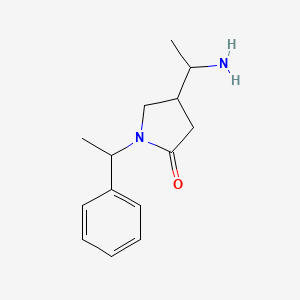
![5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one](/img/structure/B12541415.png)
